molecular formula C13H10ClN3O3 B2584317 N-(4-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide CAS No. 692287-17-5

N-(4-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

Cat. No.: B2584317
CAS No.: 692287-17-5
M. Wt: 291.69
InChI Key: NLTBQTWOIHZNBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. The nitro group might be introduced via a nitration reaction, and the imidamide group might be formed through a reaction with a suitable amine. The hydroxy group could potentially be introduced via a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, the nitro group, the imidamide group, and the hydroxy group. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which would make the benzene ring less reactive towards electrophilic aromatic substitution reactions. The imidamide group might be susceptible to hydrolysis, and the hydroxy group could potentially be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. The presence of the polar nitro, hydroxy, and imidamide groups might increase the compound’s water solubility compared to simple hydrocarbons. The compound might exhibit strong absorption in the UV/Vis region due to the conjugated system of the benzene ring .

Scientific Research Applications

Environmental Presence and Impact of Chlorophenols

  • Chlorophenols (CP), including compounds structurally related to "N-(4-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide", have been identified as major precursors of dioxins in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI). These compounds are products of incomplete combustion and may be generated through several pathways including oxidative conversion, hydrolysis, de novo synthesis from a carbonaceous matrix, and others. Studies suggest a significant correlation between CP concentrations and dioxin formations, highlighting the environmental impact of CP in MSWI and their air pollution control devices (Peng et al., 2016).

Removal and Degradation Techniques

  • Advanced oxidation processes (AOPs) have been utilized for the degradation of organic pollutants, including those related to chlorophenols and nitrosamines. These processes lead to the generation of different by-products and have implications for environmental safety. A comprehensive study on acetaminophen degradation by AOPs has provided insights into by-products and their biotoxicity, indicating the complexity of degradation processes and the need for effective removal strategies (Qutob et al., 2022).

Nitrosamines in Water and Wastewater

  • N-Nitrosodimethylamine (NDMA) and its precursors have been extensively reviewed in the context of water and wastewater. NDMA is a significant concern due to its high genotoxicity and cytotoxicity compared to other disinfection by-products. The review emphasizes the importance of understanding NDMA formation mechanisms and exploring effective removal strategies to mitigate its presence in water systems (Sgroi et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, it would depend on the biological target. The nitro group can undergo reduction in the body, and the imidamide group might interact with biological amines .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, dyes, or specialty chemicals .

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c14-10-4-6-11(7-5-10)15-13(16-18)9-2-1-3-12(8-9)17(19)20/h1-8,18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTBQTWOIHZNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC=C(C=C2)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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